molecular formula C8H8N4S B13676831 1-(Benzo[d]thiazol-6-yl)guanidine

1-(Benzo[d]thiazol-6-yl)guanidine

Katalognummer: B13676831
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: ZJBPGCPDBLEULA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d]thiazol-6-yl)guanidine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-6-yl)guanidine typically involves the reaction of benzothiazole derivatives with guanidine. One common method is the reaction of 2-aminobenzothiazole with cyanamide under acidic conditions to form the desired guanidine derivative . Another approach involves the use of thiourea and 2-chlorobenzothiazole in the presence of a base to yield the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzo[d]thiazol-6-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(Benzo[d]thiazol-6-yl)guanidine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(Benzo[d]thiazol-6-yl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways. In antimicrobial studies, it disrupts the cell membrane integrity of pathogens, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

1-(Benzo[d]thiazol-6-yl)guanidine can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    6-Chlorobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzothiazole-2-thiol: Investigated for its antioxidant and anti-inflammatory activities.

Uniqueness: this compound stands out due to its unique guanidine moiety, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Eigenschaften

Molekularformel

C8H8N4S

Molekulargewicht

192.24 g/mol

IUPAC-Name

2-(1,3-benzothiazol-6-yl)guanidine

InChI

InChI=1S/C8H8N4S/c9-8(10)12-5-1-2-6-7(3-5)13-4-11-6/h1-4H,(H4,9,10,12)

InChI-Schlüssel

ZJBPGCPDBLEULA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N=C(N)N)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.